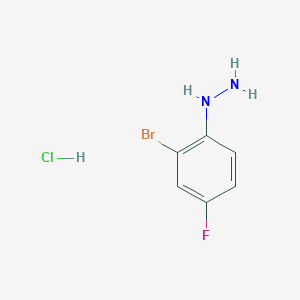

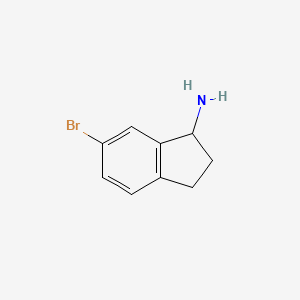

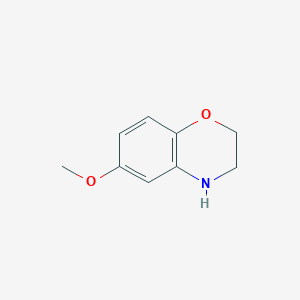

![molecular formula C15H17BO3S B1340965 5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene CAS No. 953410-99-6](/img/structure/B1340965.png)

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene” is a type of organoboron compound. Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis but also have a wide range of applications in pharmacy and biology .

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, an organic intermediate with borate and sulfonamide groups, can be synthesized through these reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation and rupture of the boronic ester bond in different environments . This property is used to achieve controlled drug release .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene and its derivatives are primarily used in the field of organic synthesis and crystallography. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. They utilized FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation and performed density functional theory (DFT) calculations to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Application in Organic Chemistry

The compound's derivatives are significant in organic chemistry, particularly in palladium-catalyzed borylation reactions. Takagi and Yamakawa (2013) investigated the borylation of arylbromides, demonstrating the compound's utility in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).

Vibrational Properties and Crystallography

Wu et al. (2021) focused on the synthesis and vibrational properties studies of related compounds. They used spectroscopy and X-ray diffraction for characterization and DFT calculations for comparative analysis of spectroscopic data (Wu et al., 2021).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, Wang and Franz (2018) modified a prochelator containing a similar structure for improved cytoprotection against oxidative stress. They evaluated hydrolytic stability, reaction outcomes, and conversion efficiency (Wang & Franz, 2018).

Electronic and Photoluminescent Materials

Further applications are found in the development of electronic and photoluminescent materials. For instance, Zhu et al. (2007) described the use of related compounds in the synthesis of highly luminescent conjugated polymers, showcasing the compound's relevance in materials science (Zhu et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This is a type of chemical reaction where a boron atom is added to an organic molecule. The compound may also participate in hydroboration, a process that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .

Orientations Futures

Organoboron compounds have a wide range of applications in pharmacy and biology . They are used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions .

Propriétés

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGWYHIXAPDOAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585949 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene | |

CAS RN |

953410-99-6 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)